Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate
Description
Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate is a fluorinated β-enamino ester characterized by a unique combination of functional groups: an ethyl ester, an amino group at the 3-position, a chlorine atom at the 4-position, and two fluorine atoms on the same carbon. This structure confers distinct electronic and steric properties, making it valuable in agrochemical and pharmaceutical research. For instance, fluorinated analogs are often explored for enhanced metabolic stability and bioavailability .
Properties
IUPAC Name |
ethyl (Z)-3-amino-4-chloro-4,4-difluorobut-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClF2NO2/c1-2-12-5(11)3-4(10)6(7,8)9/h3H,2,10H2,1H3/b4-3- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSNKGPBXWKIQK-ARJAWSKDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C(F)(F)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(/C(F)(F)Cl)\N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate typically involves multi-step organic synthesis. One common method includes the reaction of ethyl 3-amino-4,4-difluorobut-2-enoate with a chlorinating agent to introduce the chloro group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency .
Chemical Reactions Analysis
Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Addition Reactions: The double bond in the butenoate moiety can participate in addition reactions with electrophiles or nucleophiles.
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Synthesis
Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate serves as a crucial building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions:
- Substitution Reactions : The chloro group can be replaced by other nucleophiles.
- Oxidation and Reduction : The compound can be transformed into different derivatives.
- Addition Reactions : The double bond in the butenoate moiety can react with electrophiles or nucleophiles.
This compound is recognized for its role as an intermediate in the synthesis of herbicides, particularly saflufenacil. Its mechanism of action primarily involves the inhibition of protoporphyrinogen oxidase (PPO), an enzyme essential for chlorophyll biosynthesis in plants. This inhibition disrupts normal growth processes in target plants, making it effective for weed control.
Pharmacological Research
Research into the pharmacological properties of this compound may lead to the development of new drugs. Its derivatives could be studied for potential therapeutic applications against various diseases due to their biological activity .
Industrial Applications
The compound is also utilized in the production of specialty chemicals and materials, owing to its unique combination of functional groups that confer distinct chemical properties.
Case Studies and Research Findings
- Herbicide Development : Studies have shown that derivatives of this compound exhibit potent herbicidal activity by targeting PPO enzymes, which are critical for plant growth regulation .
- Synthetic Pathways : Research has documented efficient synthetic pathways for producing this compound and its derivatives, showcasing yields ranging from 74% to 97% under optimized conditions .
- Pharmaceutical Applications : Investigations into its potential as a pharmaceutical agent highlight its inhibitory effects on specific enzymes, suggesting avenues for drug development targeting metabolic disorders .
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and difluoro groups may enhance its binding affinity and specificity. The pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Physicochemical Properties
| Property | Ethyl 3-Amino-4-Chloro-4,4-Difluorobut-2-Enoate | Ethyl (2E)-4,4-Difluorobut-2-Enoate | Methyl 4-(4-Chlorophenyl)-...butanoate |
|---|---|---|---|
| Molecular Weight | ~238.6 g/mol (estimated) | 150.13 g/mol | ~289.7 g/mol |
| Physical State | Likely liquid (inferred from analogs) | Liquid | Yellow oil |
| Storage Conditions | 2–8°C (inferred from analogs) | 4°C | Not specified |
Key Observations :
Comparison :
- The absence of amino/chloro groups in Ethyl (2E)-4,4-difluorobut-2-enoate reduces acute toxicity risks but retains flammability hazards.
- Commercial suppliers note stringent storage (2–8°C) for fluorinated enamino esters, emphasizing sensitivity to degradation .
Biological Activity
Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate is a fluorinated organic compound with significant biological activity, primarily recognized for its role as an intermediate in the synthesis of herbicides, particularly saflufenacil. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₆H₈ClF₂N₁O₂. Its unique structure features:
- Amino group : Contributes to hydrogen bonding and reactivity.
- Chloro substituent : Enhances herbicidal activity.
- Difluorinated backbone : Increases stability and selectivity in biological applications.
Table 1: Chemical Structure Overview
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C₆H₈ClF₂N₁O₂ | Intermediate for saflufenacil; potent herbicide |
| Ethyl 3-amino-4,4,4-trifluorobut-2-enoate | C₆H₈F₃N₁O₂ | Contains three fluorine atoms; different herbicidal properties |
| Ethyl (E)-3-amino-4-chlorobut-2-enoate | C₆H₈ClN₁O₂ | Lacks fluorine; less potent herbicidal activity |
The primary mechanism of action for this compound is through the inhibition of protoporphyrinogen oxidase (PPO), a crucial enzyme in the chlorophyll biosynthesis pathway in plants. By inhibiting this enzyme, the compound disrupts the normal growth processes of target plants, leading to effective weed control.
Biological Activity and Applications
This compound exhibits notable biological activity due to its role in synthesizing saflufenacil. Saflufenacil is known for its efficacy against a wide range of broadleaf weeds and grasses. The compound's fluorinated structure enhances its performance as a selective herbicide.
Case Studies and Research Findings
- Herbicidal Efficacy : Research indicates that saflufenacil demonstrates potent activity against various weed species, significantly outperforming non-fluorinated counterparts. The presence of fluorine atoms in the structure is linked to increased lipophilicity and better membrane penetration in plant cells .
- Toxicological Assessments : Studies have shown that while this compound exhibits herbicidal properties, it also poses risks regarding acute toxicity. It is classified as harmful if swallowed or in contact with skin . These findings underline the need for careful handling during agricultural applications.
- Comparative Analysis : A comparative study of similar compounds revealed that ethyl 3-amino derivatives generally exhibit enhanced biological activity due to their structural features. For instance, the introduction of additional fluorine atoms often correlates with increased herbicidal potency .
Q & A
Q. What are the key structural features of Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate, and how do they influence its reactivity?
The compound contains an α,β-unsaturated ester backbone with amino, chloro, and difluoro substituents. The conjugated double bond (C2–C3) enhances electrophilic reactivity, while the electron-withdrawing fluorine and chlorine atoms at C4 and C3 stabilize the enoate system. The amino group introduces nucleophilic character, enabling participation in cycloadditions or condensations. This structural duality allows for regioselective transformations, such as Michael additions or [4+2] cyclizations .
Q. What synthetic methodologies are reported for this compound?
While direct synthesis routes for this compound are not explicitly detailed in the literature, analogous difluoro esters (e.g., Ethyl (2E)-4,4-difluorobut-2-enoate) are synthesized via photocatalyzed reactions using fluorescein under mild conditions. For the target compound, a plausible route involves halogenation or nucleophilic substitution of pre-functionalized intermediates, such as ethyl 3-amino-4,4-difluorobut-2-enoate, followed by chlorination at C4 .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar esters?
- NMR : The NMR spectrum would show two distinct fluorine signals (CF) at ~-90 to -110 ppm, while NMR would resolve the enoate proton (C2–H) as a doublet due to coupling with fluorine.
- IR : Strong absorption bands at ~1730 cm (ester C=O) and ~1650 cm (conjugated double bond).
- MS : Molecular ion peak at m/z 209 (CHClFNO) with fragmentation patterns reflecting loss of ethyl (–45 amu) or chlorine (–35 amu) groups .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during functionalization of the amino group?
Protecting the amino group (e.g., via Boc or Fmoc derivatives) is critical to avoid undesired nucleophilic attacks or oxidation. For example, Ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate (CAS 1158976-82-9) demonstrates successful amino protection, enabling selective C3/C4 modifications. Deprotection under acidic or catalytic conditions (e.g., TFA) regenerates the free amine post-functionalization .
Q. How do computational studies (DFT, MD) predict the regioselectivity of cycloaddition reactions involving this compound?
Density Functional Theory (DFT) calculations reveal that the electron-deficient enoate system favors inverse-electron-demand Diels-Alder reactions with electron-rich dienes. The difluoro and chloro substituents lower the LUMO energy of the enoate, enhancing reactivity. Molecular dynamics (MD) simulations further predict steric hindrance at C4 due to chlorine, directing diene approach toward C2 .
Q. What contradictions exist in reported biological activity data for similar fluorinated enoates?
Ethyl 4-amino-2-chlorobut-2-enoate derivatives exhibit conflicting cytotoxicity profiles: some studies highlight antiproliferative activity against cancer cells (e.g., IC ~10 µM), while others report negligible effects. These discrepancies may arise from variations in cell permeability, metabolic stability, or assay conditions (e.g., serum concentration, incubation time) .
Q. How can chiral resolution of this compound be achieved for enantioselective synthesis?
Chiral stationary phases (CSPs) like amylose tris(3,5-dimethylphenylcarbamate) or cyclodextrin-based columns enable enantiomeric separation via HPLC. Alternatively, asymmetric catalysis (e.g., organocatalytic Mannich reactions) using proline-derived catalysts can generate enantiomerically enriched products from racemic mixtures .
Methodological Considerations
Q. What safety precautions are essential when handling this compound?
While specific safety data for this compound are limited, structurally related esters (e.g., Ethyl (E)-4,4-difluorobut-2-enoate) require:
Q. How can reaction conditions (solvent, temperature) be optimized for nucleophilic substitutions at C4?
Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while temperatures <50°C minimize ester hydrolysis. For example, SN2 substitutions with NaN in DMF at 40°C yield azido derivatives with >80% conversion. Microwave-assisted synthesis reduces reaction times (e.g., 30 min vs. 24 h) .
Q. What analytical challenges arise in quantifying degradation products of this compound?
Hydrolysis of the ester group generates 3-amino-4-chloro-4,4-difluorobut-2-enoic acid, which is prone to decarboxylation. LC-MS/MS with reverse-phase C18 columns (gradient elution: 0.1% formic acid in HO/MeCN) resolves degradation products. Internal standards (e.g., deuterated analogs) improve quantification accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
